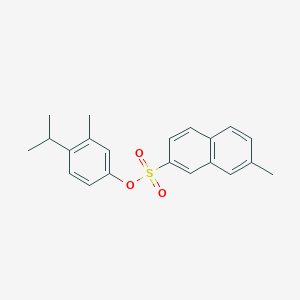![molecular formula C26H34N2O2S2 B4964217 1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)
1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine, commonly known as BDTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDTA is a piperazine derivative that has two thioacetyl groups attached to it. The compound has shown promising results in various studies, making it an attractive candidate for further research.
Wirkmechanismus
The exact mechanism of action of BDTA is not fully understood. However, studies have shown that BDTA interacts with various enzymes and proteins in the body, leading to its biological effects.
Biochemical and Physiological Effects
BDTA has been shown to have various biochemical and physiological effects. In medicine, BDTA has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, BDTA has been shown to have insecticidal and fungicidal properties. In material science, BDTA has been shown to inhibit the corrosion of metals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BDTA in lab experiments is its high purity and stability. BDTA is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using BDTA is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving BDTA. In medicine, further studies are needed to fully understand the mechanism of action of BDTA and its potential applications in the treatment of cancer and inflammation. In agriculture, further studies are needed to optimize the use of BDTA as a pesticide and fungicide. In material science, further studies are needed to explore the potential applications of BDTA as a corrosion inhibitor in various industries.
Synthesemethoden
BDTA can be synthesized through a multi-step process that involves the reaction of piperazine with 3,5-dimethylbenzyl chloride, followed by the reaction with potassium thioacetate. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
BDTA has been extensively studied for its potential applications in various fields. The compound has shown promising results in the fields of medicine, agriculture, and material science. In medicine, BDTA has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, BDTA has been studied for its ability to control pests and diseases in crops. In material science, BDTA has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2S2/c1-19-9-20(2)12-23(11-19)15-31-17-25(29)27-5-7-28(8-6-27)26(30)18-32-16-24-13-21(3)10-22(4)14-24/h9-14H,5-8,15-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPDROZEOUQYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CCN(CC2)C(=O)CSCC3=CC(=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)

![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)

![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)
![N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4964229.png)
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964234.png)
![methyl N-[(4-chlorophenoxy)acetyl]glycinate](/img/structure/B4964238.png)